![molecular formula C22H33N3O2 B5642513 N-benzyl-2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)propanamide](/img/structure/B5642513.png)
N-benzyl-2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar spirolactam-based compounds involves intermolecular Ugi reactions, a method that enables the efficient construction of complex molecules from simpler precursors. For instance, an intermolecular Ugi reaction involving gabapentin, glyoxal, and an isocyanide has been developed to produce novel classes of compounds with good to excellent yields. This method highlights the synthetic accessibility of spirolactam derivatives through a convergent and efficient process (Amirani Poor et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to “N-benzyl-2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)propanamide” often features interesting conformational characteristics. For example, the crystal structure analysis of related compounds reveals the presence of planar furan rings, chair conformation cyclohexane rings, and benzene rings, indicating a complex three-dimensional architecture that could influence its biological activity (Wang et al., 2011).
properties
IUPAC Name |
N-benzyl-2-[2-(2-methylpropyl)-3-oxo-2,8-diazaspiro[4.5]decan-8-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-17(2)15-25-16-22(13-20(25)26)9-11-24(12-10-22)18(3)21(27)23-14-19-7-5-4-6-8-19/h4-8,17-18H,9-16H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKLBQKQOFKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2(CCN(CC2)C(C)C(=O)NCC3=CC=CC=C3)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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